![molecular formula C28H20N4O2 B2815045 (4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one CAS No. 956376-01-5](/img/structure/B2815045.png)
(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
“(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one” is a complex organic compound . Benzofuran compounds, which this molecule is a derivative of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Other methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade and proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . The compound also contains a phenylpyrazol group and a methyl-2-phenylpyrazol-3-one group .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can be alkylated using NiCl2(PPh3)(IPr) as a catalyst . Other reactions include hydroalkoxylation reactions catalyzed by indium (III) halides .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
- The synthesis of pyrazole derivatives and their integration into heterocyclic compounds are prominent areas of study. For example, the facile one-pot synthesis of 4-aryl-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzothiazepines highlights the interest in developing novel heterocyclic frameworks utilizing pyrazole cores for potential applications in material science and pharmacology (Latif & Rady, 2004). Similar approaches could be applicable to the synthesis and functionalization of "(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one".
Material Science and Luminescence
- The development of fluorescent materials is another area of research. The synthesis of 2,4-dihydro-6-methyl-4-phenyl-2-(4-substituted phenyl)pyrazolo[3,4-d]-1,2,3-triazole derivatives and their application as fluorescent whiteners demonstrate the utility of pyrazole derivatives in enhancing material properties (Rangnekar & Tagdiwala, 1986). This could suggest potential applications in developing new materials or coatings with unique optical properties.
Pharmacological Applications
- Although the request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been investigated for their biological activities. For instance, the synthesis and evaluation of benzofuran pyrazole heterocycles for analgesic and anti-inflammatory activities indicate the potential pharmacological relevance of this chemical class (Kenchappa & Bodke, 2020). Research into similar compounds could yield valuable insights into new therapeutic agents.
Spectroscopic and Theoretical Studies
- Spectroscopic and computational studies provide insight into the structural and electronic properties of complex organic molecules. For example, the spectroscopic, thermodynamic properties, and Fukui function analysis of related compounds offer a deeper understanding of their reactivity and stability, which is crucial for designing materials with desired properties (Uppal, Kamni, & Khajuria, 2019).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for synthesizing benzofuran derivatives, exploring their biological activities, and developing them into effective therapeutic drugs .
properties
IUPAC Name |
(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O2/c1-19-24(28(33)32(29-19)23-13-6-3-7-14-23)16-21-18-31(22-11-4-2-5-12-22)30-27(21)26-17-20-10-8-9-15-25(20)34-26/h2-18H,1H3/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUVWCWCQPEIS-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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